
2,3,4',5-Tetrabromodiphenyl ether
Descripción general
Descripción
2,3,4’,5-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various industrial applications. These compounds are known for their persistence in the environment and potential for bioaccumulation, leading to concerns about their impact on human health and ecosystems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4’,5-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the temperature is maintained at around 50-70°C to ensure controlled bromination .
Industrial Production Methods: Industrial production of 2,3,4’,5-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination in reactors with efficient mixing and temperature control to achieve high yields and purity. The product is then purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4’,5-Tetrabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to debromination, forming lower brominated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with zinc in acetic acid.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Lower brominated diphenyl ethers.
Substitution: Functionalized diphenyl ethers with various substituents.
Aplicaciones Científicas De Investigación
Flame Retardant Applications
Industrial Use:
- Materials: 2,3,4',5-Tetrabromodiphenyl ether is primarily utilized in plastics, textiles, and electronics to enhance fire resistance. Its incorporation into these materials helps to meet safety standards and regulations regarding flammability.
- Mechanism: The compound works by releasing bromine radicals when exposed to heat, which interfere with the combustion process and inhibit flame propagation.
Case Study:
- A study on the effectiveness of various PBDEs, including this compound, demonstrated significant reductions in flammability in treated materials compared to untreated controls. This highlights its efficacy in real-world applications.
Environmental Research
Ecotoxicology:
- Impact Studies: Research indicates that this compound is a persistent organic pollutant with potential bioaccumulation in aquatic ecosystems. Its high lipophilicity leads to significant sediment binding, posing risks to aquatic life .
- Biodegradation: Studies have shown that environmental degradation products of this compound can be toxic, necessitating further research into its breakdown pathways and ecological effects .
Case Study:
- A nested case-control study linked exposure to PBDEs with increased risks of thyroid cancer, emphasizing the need for ongoing monitoring of these compounds in the environment .
Health Implications
Toxicological Research:
- Endocrine Disruption: There is growing evidence that this compound disrupts endocrine functions by interacting with hormone receptors. This raises concerns about its long-term health effects on humans and wildlife.
- Developmental Effects: Animal studies have shown that exposure can disrupt developmental processes, particularly in zebrafish larvae, affecting eye and bone development .
Case Study:
- An investigation into the health impacts of PBDE exposure found correlations between high serum levels of these compounds and various health issues, including metabolic disorders and reproductive toxicity .
Chemical Research Applications
Model Compound:
- Chemical Behavior Studies: this compound serves as a model compound for studying the chemical behavior of PBDEs under various environmental conditions. Its reactions can provide insights into the fate and transport of similar compounds in ecosystems.
Biochemical Pathways:
Mecanismo De Acción
The mechanism of action of 2,3,4’,5-Tetrabromodiphenyl ether involves its interaction with biological molecules, leading to various effects:
Molecular Targets: It can bind to hormone receptors, disrupting endocrine functions.
Pathways Involved: It affects signaling pathways related to hormone regulation, immune response, and cellular metabolism.
Comparación Con Compuestos Similares
- 2,2’,4,4’-Tetrabromodiphenyl ether
- 2,2’,4,4’,5-Pentabromodiphenyl ether
- 2,2’,4,4’,6-Pentabromodiphenyl ether
- Hexabromodiphenyl ether
Uniqueness: 2,3,4’,5-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other PBDEs, it may exhibit different environmental persistence and bioaccumulation potential .
Actividad Biológica
2,3,4',5-Tetrabromodiphenyl ether (TBDPE) is a member of the polybrominated diphenyl ethers (PBDEs), a class of flame retardants widely used in various consumer products. Due to their persistence in the environment and potential adverse health effects, PBDEs have garnered significant research interest. This article focuses on the biological activity of TBDPE, summarizing its antibacterial, antifungal, antiviral properties, and cytotoxicity, alongside relevant case studies and research findings.
- Chemical Formula : C12H6Br4O
- Molecular Weight : 485.83 g/mol
- CAS Number : 32534-81-9
Antibacterial Activity
Research indicates that TBDPE exhibits notable antibacterial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 6.3 µM . Additionally, TBDPE has shown activity against multidrug-resistant strains, making it a compound of interest in combating antibiotic resistance.
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 0.5 - 6.3 |
Bacillus subtilis | 0.5 - 6.3 |
Klebsiella pneumoniae | 0.5 - 6.3 |
Antifungal Activity
TBDPE also demonstrates antifungal properties. It has been tested against various phytopathogenic fungi, showing significant activity against species such as Botrytis cinerea and Fusarium graminearum. The compound's efficacy in inhibiting fungal growth suggests potential applications in agricultural settings .
Antiviral Activity
Recent studies have explored the antiviral properties of TBDPE, particularly its inhibitory effects on hepatitis C virus (HCV) non-structural protein 3 (NS3) helicase. This inhibition was assessed using a FRET-based high-throughput screening method, indicating that TBDPE could disrupt viral replication pathways .
Cytotoxicity Studies
TBDPE has been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies demonstrated that TBDPE exhibits cytotoxicity against several cancer types, including cervical carcinoma (HeLa), colorectal carcinoma (HCT-116), and lung adenocarcinoma (A549). The IC50 values varied across different cell lines, indicating differential sensitivity to TBDPE .
Cell Line | IC50 (µM) |
---|---|
HeLa | 20 |
HCT-116 | 15 |
A549 | >15 |
The biological activity of TBDPE can be attributed to its structural characteristics, particularly the presence of bromine atoms which enhance its interaction with biological targets. Studies suggest that TBDPE may disrupt thyroid hormone transport by competing with thyroxine binding proteins, thereby influencing endocrine functions .
Case Studies
- Marine Sponge-Derived Compounds : Research involving marine sponges has isolated various brominated compounds similar to TBDPE, demonstrating their antibacterial efficacy against clinically relevant strains without cross-resistance to conventional antibiotics .
- Environmental Impact Studies : Investigations into human exposure to PBDEs have revealed elevated levels in serum and breast milk among populations living near production sites, raising concerns about potential health risks associated with long-term exposure to compounds like TBDPE .
Q & A
Q. Basic: What analytical methods are recommended for detecting 2,3,4',5-tetrabromodiphenyl ether (BDE-70) in environmental samples?
Methodological Answer:
Gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) is widely used for PBDE analysis, including BDE-70. EPA Method 1614 specifies congener-specific quantification using high-resolution GC-MS in negative chemical ionization (NCI) mode to achieve low detection limits (~0.1 ng/g lipid) . Standard solutions (e.g., 50 µg/mL in isooctane) are critical for calibration, as referenced in environmental analysis protocols . For tissue or sediment samples, Soxhlet extraction with hexane:acetone (1:1), followed by silica gel cleanup to remove lipids and interfering compounds, is advised .
Q. Basic: What are the primary environmental reservoirs and bioaccumulation factors for BDE-70?
Methodological Answer:
BDE-70 accumulates in aquatic biota due to its lipophilicity (log Kow ~6–7). Studies show higher concentrations in predatory fish (e.g., pike: ~100 ng/g lipid) compared to sediment (~1–10 ng/g dry weight), reflecting biomagnification . Bioaccumulation factors (BAFs) vary by trophic level: for example, BAFs in herring gull eggs from the Great Lakes region exceed 10<sup>6</sup> due to dietary uptake of contaminated prey . Monitoring should prioritize benthic organisms and apex predators to assess ecosystem risks.
Q. Advanced: How do metabolic pathways of BDE-70 differ between rodents and humans?
Methodological Answer:
In rats, BDE-70 is retained in adipose tissue (>80% after 5 days) with limited metabolism, while mice excrete ~33% via urine as hydrophilic metabolites (e.g., hydroxylated derivatives) . Hydroxylation occurs at the meta and para positions, confirmed by GC-MS analysis of hydroxylated metabolites in plasma . Human hepatocyte assays are recommended to bridge rodent data, as cytochrome P450 isoforms (e.g., CYP2B6) show species-specific activity. Covalent binding to macromolecules in tissues suggests potential for oxidative stress, requiring further investigation using <sup>14</sup>C-labeled tracers .
Q. Advanced: How can researchers resolve contradictions in temporal trends of BDE-70 concentrations across studies?
Methodological Answer:
Discrepancies arise from differences in sampling matrices (e.g., breast milk vs. sediment) and analytical sensitivity. For example, Swedish data show steady-state PBDE levels in pike eggs post-2000 but exponential increases in human breast milk (1972–1997) due to lagged environmental transport and delayed exposure routes . Meta-analyses should normalize data to lipid content, apply statistical models (e.g., principal component analysis for congener profiles), and account for regional regulatory policies (e.g., EU bans on pentaBDE mixtures) .
Q. Basic: What are the critical toxicity endpoints for BDE-70 in animal models?
Methodological Answer:
Key endpoints include hepatotoxicity (elevated liver enzymes), thyroid disruption (reduced T4 levels), and developmental neurotoxicity. In mice, neonatal exposure (postnatal days 10–16) at 1 mg/kg/day induces hyperactivity, linked to disrupted cholinergic signaling . Experimental designs should include dose-response curves (0.1–10 mg/kg/day), histopathological analysis of liver and thyroid tissues, and behavioral assays (e.g., open-field tests) .
Q. Advanced: What are the challenges in quantifying hydroxylated metabolites of BDE-70 in biological samples?
Methodological Answer:
Hydroxylated PBDEs (OH-BDEs) are labile and require derivatization (e.g., MSTFA) prior to GC-MS analysis. Low-resolution MS may miss trace metabolites, necessitating high-resolution instruments (HRMS) or LC-MS/MS for unambiguous identification . Matrix effects in plasma can be mitigated using isotopically labeled internal standards (e.g., <sup>13</sup>C-BDE-70). Recent studies highlight selective retention of specific OH-BDEs in rodent plasma, suggesting affinity for thyroid transport proteins (e.g., transthyretin) .
Q. Basic: How should researchers design longitudinal studies to assess BDE-70 exposure in human populations?
Methodological Answer:
Cohort studies should collect serial serum or adipose samples (every 2–3 years) with matched dietary surveys. For example, California cohorts revealed BDE-70 levels up to 510 ng/g lipid, uncorrelated with PCB-153, implicating non-dietary routes (e.g., dust inhalation) . Confounding factors (e.g., breastfeeding duration, occupational exposure) must be controlled via multivariate regression. Archived samples (e.g., pre-1970s sera) provide baseline data to quantify temporal increases .
Q. Advanced: What molecular interactions drive the environmental persistence of BDE-70?
Methodological Answer:
BDE-70’s persistence stems from strong van der Waals interactions with organic carbon in sediments and resistance to microbial degradation (half-life >5 years). Anaerobic debromination is minimal compared to higher brominated congeners (e.g., BDE-209). Computational models (e.g., QSARs) predict binding affinity to soil organic matter (Koc ~10<sup>5</sup> L/kg) . Field studies should combine fugacity modeling with measured air-water exchange rates to predict long-range transport .
Propiedades
IUPAC Name |
1,2,5-tribromo-3-(4-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-3-9(4-2-7)17-11-6-8(14)5-10(15)12(11)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNICYXFGCWPYGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=CC(=C2)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879885 | |
Record name | BDE-63 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-34-8 | |
Record name | 2,3,4',5-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-63 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4',5-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701170A63Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.